S-(2-Benzothiazolyl)cysteine

Catalog No.
S774510
CAS No.
399-82-6
M.F
C10H10N2O2S2
M. Wt
254.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-(2-Benzothiazolyl)cysteine

CAS Number

399-82-6

Product Name

S-(2-Benzothiazolyl)cysteine

IUPAC Name

(2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid

Molecular Formula

C10H10N2O2S2

Molecular Weight

254.3 g/mol

InChI

InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1

InChI Key

KRBPTLCTECPKGY-LURJTMIESA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N

Synonyms

S-(2-benzothiazolyl)-L-cysteine, S-(2-benzothiazolyl)cysteine

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SC[C@@H](C(=O)O)N

Substrate for Cysteine Conjugate Beta-Lyase (CCBL) Enzymes

BTC serves as a valuable substrate for cysteine conjugate beta-lyase (CCBL) enzymes. These enzymes are present in various tissues, including the liver, kidneys, and intestinal microflora, and they cleave the sulfur-carbon bond between the cysteine and the attached molecule. This property makes BTC useful in studying CCBL activity and understanding their role in metabolism and drug delivery. PubMed:

Marker for CCBL and Thiol Glucuronosyl Transferase (TGT) Activity

Researchers have employed BTC as a marker to assess the activity of both CCBL and thiol glucuronosyl transferase (TGT) enzymes in vivo. TGT enzymes are responsible for attaching a glucuronic acid group to thiol-containing molecules, facilitating their excretion. By measuring the metabolites formed from BTC by these enzymes, scientists can gain insights into their combined activity within an organism. PubMed:

S-(2-Benzothiazolyl)cysteine is an organic compound that consists of a cysteine moiety linked to a benzothiazole ring through a sulfur atom. The chemical formula of this compound is C10H10N2O2S2. Its structure features the amino acid cysteine with its sulfhydryl group attached to the 2-position of a benzothiazole ring.

, particularly those involving its cysteine and benzothiazole components. One notable reaction is its interaction with cysteine conjugate β-lyase, an enzyme that catalyzes the breakdown of cysteine conjugates . This reaction is significant in the metabolism of certain xenobiotics and has implications for toxicology studies.

The biological activity of S-(2-Benzothiazolyl)cysteine is primarily related to its role as a substrate for cysteine conjugate β-lyase. This enzyme-substrate interaction is crucial in the biotransformation of various compounds, including potential toxins. The compound's ability to interact with this enzyme makes it valuable in studying metabolic pathways and toxicological processes.

While specific synthesis methods for S-(2-Benzothiazolyl)cysteine are not detailed in the provided search results, it can be inferred that its synthesis likely involves the coupling of cysteine with a suitable benzothiazole derivative. The synthesis would typically require careful control of reaction conditions to ensure selective attachment of the cysteine sulfur to the desired position on the benzothiazole ring.

S-(2-Benzothiazolyl)cysteine finds applications in several areas:

  • Enzyme Assays: It serves as a substrate in assays for cysteine conjugate β-lyase activity, which is crucial for understanding certain metabolic processes .
  • Toxicology Studies: The compound is useful in investigating the metabolism and potential toxicity of benzothiazole-containing substances.
  • Biochemical Research: It aids in the study of sulfur-containing amino acid metabolism and the role of cysteine in various biological processes.

The primary interaction studied for S-(2-Benzothiazolyl)cysteine is its reaction with cysteine conjugate β-lyase. This enzyme-substrate interaction is essential for understanding the compound's biological role and its potential effects in living systems. The stability of S-(2-Benzothiazolyl)cysteine in various solutions, particularly those containing molecular species that might affect its reactivity, is also an area of interest for researchers .

Similar Compounds

Several compounds share structural similarities or functional relationships with S-(2-Benzothiazolyl)cysteine:

  • Cysteine: The parent amino acid from which S-(2-Benzothiazolyl)cysteine is derived.
  • Benzothiazole: The heterocyclic component of the compound.
  • Phenyl-sulfonium chloride: Another sulfur-containing compound that may exhibit similar reactivity in certain chemical processes.
  • Other cysteine conjugates: Compounds where cysteine is linked to various organic moieties through its sulfur atom.

S-(2-Benzothiazolyl)cysteine is unique due to its specific combination of cysteine and benzothiazole, which gives it distinct properties in enzymatic reactions and potential applications in biochemical research. Its ability to act as a substrate for cysteine conjugate β-lyase sets it apart from many other cysteine derivatives and makes it particularly valuable in certain areas of study.

XLogP3

-1.3

Other CAS

399-82-6

Wikipedia

S-(2-Benzothiazolyl)cysteine

Dates

Last modified: 08-15-2023

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